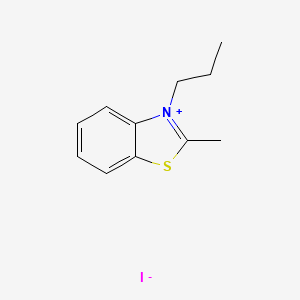

2-Methyl-3-propylbenzothiazolium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-3-propyl-1,3-benzothiazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14NS.HI/c1-3-8-12-9(2)13-11-7-5-4-6-10(11)12;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRAXKCTCJHEGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=C(SC2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60126-29-6 | |

| Record name | 2-Methyl-3-propylbenzothiazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-propylbenzothiazolium iodide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-3-propylbenzothiazolium iodide, focusing on its core chemical properties, synthesis, reactivity, and applications. The information is structured to provide both foundational knowledge and practical insights for its use in a laboratory and research setting.

Molecular Identity and Physicochemical Characteristics

This compound is a quaternary ammonium salt belonging to the benzothiazole family of heterocyclic compounds. The positive charge on the nitrogen atom, a result of its quaternization by the propyl group, significantly influences its physical and chemical properties, rendering it a versatile intermediate in organic synthesis.

The core physicochemical properties are summarized below for rapid reference.

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide | [1] |

| CAS Number | 60126-29-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄INS | [1][2] |

| Molecular Weight | 319.21 g/mol | [1] |

| Appearance | Typically a light-colored powder or crystalline solid. | Inferred |

| Purity (Commercial) | Commonly available at ≥98% purity. | [2] |

| Solubility | Expected to be soluble in polar protic and aprotic solvents (e.g., DMF, DMSO, alcohols) and sparingly soluble in nonpolar solvents due to its ionic nature. | Inferred |

Synthesis and Mechanistic Rationale

The most direct and common method for preparing this compound is through the direct N-alkylation of 2-methylbenzothiazole. This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

Expert Rationale:

The lone pair of electrons on the endocyclic nitrogen atom (N-3) of the 2-methylbenzothiazole ring acts as a nucleophile. It attacks the electrophilic carbon atom of 1-iodopropane, which is bonded to the highly electronegative iodine atom. Iodide is an excellent leaving group, facilitating the displacement and the formation of the new carbon-nitrogen bond. The reaction is typically performed in a suitable solvent at an elevated temperature to ensure a reasonable reaction rate. The resulting quaternary salt is often insoluble in the reaction solvent and precipitates out, simplifying its isolation.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methylbenzothiazole in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

-

Initiation: Add 1.1 to 1.2 equivalents of 1-iodopropane to the solution. A slight excess of the alkylating agent ensures the complete conversion of the starting material.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain it for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The product, this compound, will often precipitate as a solid. The precipitation can be further encouraged by cooling the flask in an ice bath.

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

-

Drying: Dry the purified product under a vacuum to yield the final this compound.

Synthesis Workflow Diagram:

Caption: Sₙ2 synthesis workflow for this compound.

Spectroscopic Profile

Characterization and confirmation of the structure of this compound are typically achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the propyl group (a triplet and a sextet) and the methyl group (a singlet), along with aromatic protons from the benzothiazole ring system. The chemical shifts of protons adjacent to the newly formed quaternary nitrogen would be shifted downfield due to the positive charge.

-

¹³C NMR: The carbon spectrum provides evidence for all 11 unique carbon atoms in the molecule.[1][3] The presence of the propyl and methyl carbons, along with the aromatic and heterocyclic carbons, confirms the structure. Data for this compound's ¹³C NMR spectrum is available in public databases.[1][3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for both aromatic and aliphatic groups.[1] The C=N stretch of the thiazolium ring and various aromatic C-C stretching bands would also be prominent in the fingerprint region.[1]

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a precursor, particularly in the synthesis of cyanine dyes.[2]

Mechanism of Reactivity:

The quaternization of the nitrogen atom significantly increases the acidity of the protons on the adjacent C2-methyl group. In the presence of a base, one of these protons can be abstracted to form a reactive methylene base (an ylide). This nucleophilic intermediate is the key to its synthetic applications.

This methylene base can readily undergo condensation reactions with various electrophiles, such as aldehydes or other heterocyclic salts, to form extended, conjugated π-systems. These highly conjugated molecules are characteristic of cyanine dyes and are responsible for their strong absorption of visible light and, consequently, their intense color.

Reactivity Diagram for Dye Synthesis:

Caption: Activation and condensation reactivity for cyanine dye synthesis.

While specific applications in drug development for this exact molecule are not widely documented, the benzothiazole core is a well-established scaffold in medicinal chemistry, found in compounds with antitumor, antimicrobial, and antiviral properties.[4][5] Therefore, derivatives of this compound could be explored as intermediates for creating novel biologically active agents.

GHS Hazard Profile and Safe Handling Protocols

As with any chemical, proper safety precautions are paramount when handling this compound. According to the Globally Harmonized System (GHS), this compound presents several hazards.[1]

-

GHS Classification: Warning[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: Avoid breathing dust. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

This compound is a valuable chemical intermediate whose properties are dominated by its quaternary benzothiazolium structure. Its straightforward synthesis and the reactivity of its C2-methyl group make it a key building block for the synthesis of cyanine dyes and other complex conjugated systems. While its direct application in drug development is not prominent, its structural motif is of significant interest in medicinal chemistry. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

-

PubChem. This compound | C11H14INS | CID 13266788. [Link]

-

CP Lab Safety. This compound, min 98%, 25 grams. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide | C19H19IN2S2 | CID 102222. [Link]

-

National Institutes of Health (NIH). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

-

PubChem. 2-Propyl-1,3-benzothiazol-3-ium;iodide | C10H12INS | CID 67775361. [Link]

-

National Institutes of Health (NIH). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. [Link]

-

Organic Chemistry Portal. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. [Link]

Sources

- 1. This compound | C11H14INS | CID 13266788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]

- 6. echemi.com [echemi.com]

2-Methyl-3-propylbenzothiazolium iodide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-3-propylbenzothiazolium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of this compound (C₁₁H₁₄INS), a quaternary ammonium salt with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present not just a protocol, but a field-proven perspective, emphasizing the rationale behind procedural choices and ensuring a self-validating analytical workflow.

Introduction and Scientific Context

Benzothiazolium salts represent a class of heterocyclic compounds recognized for their diverse applications, including their use as fluorescent probes, dyes, and precursors to ionic liquids.[1] The quaternization of the nitrogen atom in the benzothiazole ring system leads to the formation of a cationic species, which can be paired with various anions, thereby tuning its physicochemical properties.[1]

This compound is formed by the N-alkylation of 2-methylbenzothiazole. This guide details a robust and reproducible methodology for its synthesis, purification, and rigorous characterization using modern analytical techniques. Understanding this process is critical for researchers aiming to produce high-purity material for downstream applications, where structural integrity and purity are paramount.

Synthesis of this compound

The synthesis is a classic example of a quaternization reaction, a type of N-alkylation. The lone pair of electrons on the nitrogen atom of the 2-methylbenzothiazole ring acts as a nucleophile, attacking the electrophilic carbon of 1-iodopropane. This proceeds via an Sₙ2 mechanism, where the iodide ion serves as an excellent leaving group, facilitating a high-yield reaction.

Reaction Scheme

Caption: Sₙ2 N-Alkylation of 2-Methylbenzothiazole.

Experimental Protocol

Materials & Reagents:

-

2-Methylbenzothiazole (≥98% purity)

-

1-Iodopropane (≥99% purity, stabilized)

-

Acetonitrile (anhydrous, ≥99.8%)

-

Diethyl ether (anhydrous, ≥99.7%)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzothiazole (e.g., 10.0 mmol, 1.49 g).

-

Solvent Addition: Add 30 mL of anhydrous acetonitrile to dissolve the starting material. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively solvates the transition state of the Sₙ2 reaction without interfering with the nucleophile.

-

Reagent Addition: Add 1-iodopropane (12.0 mmol, 1.2 equivalents, 2.04 g). A slight excess of the alkylating agent is used to ensure the complete conversion of the starting benzothiazole.

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. The product, being a salt, is typically insoluble in the cooled reaction mixture and will precipitate out as a crystalline solid.

-

Purification (Washing): Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted 1-iodopropane and other non-polar impurities.

-

Purification (Recrystallization): For obtaining high-purity material, dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

-

Drying and Storage: Dry the final product in a vacuum oven at 40-50°C for several hours to remove residual solvent. Store the compound in a desiccator, protected from light.

Safety and Handling

-

1-Iodopropane: This is a toxic and volatile compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

-

General Hazards: The product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation.[2]

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound. The data presented below are based on publicly available reference spectra and established principles of chemical analysis.[2]

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₁H₁₄INS[2]

-

Molecular Weight: 319.21 g/mol [2]

Spectroscopic and Analytical Data

The following workflow ensures a comprehensive and self-validating characterization process.

Caption: Integrated workflow for product validation.

A. ¹H NMR Spectroscopy

Proton NMR is the most powerful tool for confirming the covalent structure of the product. The spectrum will show distinct signals for the propyl group, the methyl group, and the aromatic protons, with integrations corresponding to the number of protons in each environment.

-

Aromatic Protons (4H): Multiple signals expected in the range of δ 7.5-8.5 ppm.

-

N-CH₂ Protons (2H): A triplet around δ 4.8 ppm, deshielded by the adjacent positively charged nitrogen.

-

C2-CH₃ Protons (3H): A singlet around δ 3.2 ppm.

-

Propyl-CH₂ Protons (2H): A multiplet (sextet) around δ 2.0 ppm.

-

Propyl-CH₃ Protons (3H): A triplet around δ 1.0 ppm.

B. ¹³C NMR Spectroscopy

Carbon NMR confirms the number of unique carbon environments in the molecule.

-

Aromatic/Heterocyclic Carbons: Multiple signals between δ 115-175 ppm.

-

N-CH₂ Carbon: Signal around δ 50-55 ppm.

-

C2-CH₃ Carbon: Signal around δ 15-20 ppm.

-

Propyl-CH₂ Carbon: Signal around δ 20-25 ppm.

-

Propyl-CH₃ Carbon: Signal around δ 10-15 ppm.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2970-2870 cm⁻¹: Aliphatic C-H stretching from the propyl and methyl groups.[3]

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1380 cm⁻¹: C-H bending vibrations.

D. Mass Spectrometry (MS)

Mass spectrometry confirms the mass of the cationic portion of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak for the [M-I]⁺ cation.

-

Expected Cation Peak [C₁₁H₁₄NS]⁺: m/z ≈ 192.09.

Summary of Characterization Data

| Analysis Type | Parameter | Expected Result |

| Appearance | Physical State | White/off-white crystalline solid |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic (7.5-8.5), N-CH₂ (~4.8), C2-CH₃ (~3.2), Propyl-CH₂ (~2.0), Propyl-CH₃ (~1.0) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic/Heterocyclic (115-175), Aliphatic (10-55) |

| IR Spectroscopy | Key Peaks (cm⁻¹) | ~2970 (Aliphatic C-H), ~1580 (Aromatic C=C/C=N) |

| Mass Spec (ESI) | Cation [M-I]⁺ (m/z) | ~192.09 |

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-iodo-2-methylpropane. [Link]

-

NIST. Benzothiazolium compounds: 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide. NIST WebBook. [Link]

-

Organic Syntheses. 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. [Link]

-

Organic Syntheses. methyl iodide. [Link]

-

Blagojevic, V. et al. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135, 1456-1460. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-iodo-2-methylpropane. [Link]

-

Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters. [Link]

-

ResearchersLinks. Computational Structural Calculation of N-Methyl Benzothiazolium Iodide as an Antifungal Candidate. [Link]

-

MDPI. Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. [Link]

-

MDPI. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Link]

Sources

- 1. researcherslinks.com [researcherslinks.com]

- 2. This compound | C11H14INS | CID 13266788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-Methyl-3-propylbenzothiazolium iodide (CAS: 60126-29-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-3-propylbenzothiazolium iodide, a key intermediate in the synthesis of carbocyanine dyes. Moving beyond a simple data sheet, this document delves into the synthesis, chemical properties, spectroscopic analysis, and practical applications of this compound, with a particular focus on its role in the development of fluorescent probes and targeted therapeutic agents. The information presented herein is intended to empower researchers to not only utilize this compound effectively but also to innovate upon its existing applications.

Core Chemical Identity and Properties

This compound is a quaternary ammonium salt characterized by a benzothiazole heterocyclic core. The quaternization of the nitrogen atom by a propyl group imparts a permanent positive charge, rendering the compound highly reactive and soluble in polar solvents.

| Property | Value | Source(s) |

| CAS Number | 60126-29-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄INS | [1][2] |

| Molecular Weight | 319.21 g/mol | [1][2] |

| IUPAC Name | 2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide | [1] |

| Canonical SMILES | CCC[N+]1=C(SC2=CC=CC=C21)C.[I-] | [1] |

| Appearance | (Not specified in available data, typically a solid) | |

| Solubility | (Expected to be soluble in polar solvents like water, methanol, and DMSO) |

Synthesis and Mechanism: The Quaternization of 2-Methylbenzothiazole

The synthesis of this compound is a classic example of an N-alkylation reaction, specifically a quaternization. The lone pair of electrons on the nitrogen atom of the 2-methylbenzothiazole precursor acts as a nucleophile, attacking the electrophilic carbon of propyl iodide. This results in the formation of a new carbon-nitrogen bond and the positively charged quaternary ammonium salt.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of N-alkylation of heterocyclic amines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add propyl iodide (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-100 °C) and maintain for several hours (4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.

Spectroscopic Characterization

The structural integrity of synthesized this compound can be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen). The methyl group at the 2-position of the benzothiazole ring will appear as a singlet. The aromatic protons will resonate in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the three carbons of the propyl group, the methyl carbon, and the carbons of the benzothiazole core.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching vibrations from the alkyl and aromatic groups, C=N stretching of the thiazolium ring, and aromatic C=C stretching vibrations.[1]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation (the iodide is a counter-ion). The expected mass would be for the C₁₁H₁₄NS⁺ ion.

Core Application: Precursor for Carbocyanine Dyes

The primary and most significant application of this compound is as a key building block in the synthesis of carbocyanine dyes.[2] These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocycles. The length of this chain and the nature of the heterocycles determine the absorption and emission properties of the dye.

Mechanism of Thiacarbocyanine Dye Synthesis

The methyl group at the 2-position of this compound is activated by the positive charge on the adjacent nitrogen atom, making its protons acidic. In the presence of a base, this methyl group can be deprotonated to form a reactive methylene base. This nucleophilic species can then react with a suitable electrophile, such as an orthoformate or a malonaldehyde derivative, to form the polymethine bridge of the carbocyanine dye.

Caption: General scheme for thiacarbocyanine dye synthesis.

Experimental Workflow: Synthesis of a Symmetrical Thiacarbocyanine Dye

-

Reaction Setup: In a suitable solvent such as pyridine or a mixture of acetic anhydride and pyridine, dissolve this compound (2 equivalents).

-

Addition of Methine Source: Add the methine source, for example, triethyl orthoformate (1 equivalent), to the solution.

-

Reaction Conditions: Heat the mixture to reflux for a specified period. The reaction progress can be monitored by observing the formation of the intensely colored dye.

-

Product Isolation and Purification: After cooling, the dye can be precipitated by the addition of a non-polar solvent like ether. The solid dye is then collected by filtration and purified by column chromatography or recrystallization.

Applications in Drug Development and Research

The carbocyanine dyes synthesized from this compound have a wide range of applications in biomedical research and are of growing interest in drug development.

-

Fluorescent Labeling: Carbocyanine dyes are widely used as fluorescent labels for biomolecules such as proteins, nucleic acids, and antibodies due to their high quantum yields and photostability.[4]

-

Cellular Imaging: Their lipophilic nature allows them to readily stain cell membranes, making them valuable tools for live-cell imaging and tracking.[5]

-

Targeted Cancer Therapy: Certain carbocyanine dyes exhibit preferential accumulation in tumor cells. This property is being exploited to develop dye-drug conjugates for targeted cancer therapy, where the dye acts as a delivery vehicle for a cytotoxic agent.[6]

-

Photodynamic Therapy (PDT): Some carbocyanine dyes can generate reactive oxygen species upon irradiation with light of a specific wavelength, making them potential photosensitizers for PDT.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Propyl iodide, a reactant in the synthesis, is a lachrymator and a potential alkylating agent, and should be handled with extreme care in a fume hood.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and its role as a precursor to a wide array of functional carbocyanine dyes position it as a key compound in the fields of biomedical imaging, diagnostics, and targeted therapeutics. As the demand for more sophisticated fluorescent probes and targeted drug delivery systems grows, the importance of understanding and utilizing such foundational building blocks will continue to increase. Future research may focus on developing novel carbocyanine dyes derived from this precursor with enhanced photophysical properties, improved tumor-targeting capabilities, and new theranostic applications.

References

- Oregon Occupational Safety and Health. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.

- Mrdenovic, S. (2021). Development of small molecule fluorescent dye drug conjugates in targeted cancer therapy. [Journal Name, if available].

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (2023).

- Carradori, D., et al. (2016). The carbocyanine dye DiD labels in vitro and in vivo neural stem cells of the subventricular zone as well as myelinated structures following in vivo injection in the lateral ventricle. Journal of Neuroscience Research, 94(2), 139-148.

- Sigma-Aldrich. (n.d.). 3,3'-Dipropylthiacarbocyanine iodide.

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 25 grams. Retrieved from [Link]

- Gorka, A. P., et al. (2013). Synthesis and applications of unsymmetrical carbocyanine dyes. Dyes and Pigments, 98(1), 134-146.

- Cayman Chemical. (2022). 3,3′-Dipropylthiadicarbocyanine (iodide)

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H14INS | CID 13266788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20040019219A1 - N-alkylated thiazolium salts and process for their preparation - Google Patents [patents.google.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]

An In-depth Technical Guide to 2-Methyl-3-propylbenzothiazolium iodide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-propylbenzothiazolium iodide is a quaternary ammonium salt belonging to the benzothiazole family of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications, particularly as a key intermediate in the synthesis of cyanine dyes. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for researchers in organic synthesis and medicinal chemistry.

Core Molecular Information

The fundamental properties of this compound are summarized below, providing a foundational dataset for any experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄INS | [1] |

| Molecular Weight | 319.21 g/mol | [1] |

| IUPAC Name | 2-methyl-3-propyl-1,3-benzothiazol-3-ium iodide | [1] |

| CAS Number | 60126-29-6 | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of 2-methylbenzothiazole. This reaction is a classic example of an N-alkylation, a fundamental process in organic chemistry for creating quaternary ammonium salts.

Reaction Mechanism: Sₙ2 N-Alkylation

The formation of the benzothiazolium salt proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the nitrogen atom of the benzothiazole ring acts as a nucleophile, attacking the electrophilic carbon of propyl iodide. The iodide ion is displaced as a leaving group, resulting in the formation of the positively charged quaternary ammonium cation and the iodide anion.

The choice of an alkyl iodide, such as propyl iodide, is strategic. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻), which facilitates the Sₙ2 reaction. Studies on the quaternization of 2-methylbenzothiazoles have shown that the reaction rate is influenced by the solvent and the nature of the alkyl halide[2].

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the quaternization of benzothiazoles[2].

Materials:

-

2-Methylbenzothiazole

-

Propyl iodide

-

Nitrobenzene (solvent)

-

Diethyl ether (for precipitation/washing)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for filtration and washing

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzothiazole in nitrobenzene. Add a molar excess of propyl iodide to the solution.

-

Heating: Heat the reaction mixture under reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Kinetic studies have shown that these reactions proceed effectively in nitrobenzene at elevated temperatures[2].

-

Precipitation: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. The product, being a salt, is generally insoluble in non-polar solvents. Add diethyl ether to the cooled reaction mixture to precipitate the this compound salt.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials and the nitrobenzene solvent.

-

Drying: Dry the purified product under vacuum to obtain the final this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for its use in further applications. The following table summarizes key characterization data.

| Property | Value | Notes |

| Appearance | Likely a solid at room temperature | Quaternary ammonium salts are typically crystalline solids. |

| Solubility | Soluble in polar solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in less polar solvents, and insoluble in non-polar solvents (e.g., diethyl ether, hexanes). | The ionic nature of the compound dictates its solubility profile. |

| ¹H NMR | Spectral data available from sources like SpectraBase. | Characteristic peaks would include those for the propyl group (triplet, sextet, triplet), the methyl group (singlet), and the aromatic protons of the benzothiazole ring system. |

| ¹³C NMR | Spectral data available from sources like SpectraBase. | Distinct signals for the carbons of the propyl and methyl groups, as well as the aromatic and heterocyclic carbons, would be expected. |

Applications in Research and Development

The primary application of this compound is as a precursor for the synthesis of cyanine dyes[3].

Synthesis of Cyanine Dyes

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. The methyl group at the 2-position of this compound is activated and can be deprotonated by a base to form a reactive methylene base. This intermediate can then undergo condensation reactions with other electrophilic species to form the characteristic polymethine chain of cyanine dyes[3].

Caption: General pathway for cyanine dye synthesis.

Applications of Derived Cyanine Dyes

The cyanine dyes synthesized from this precursor have a broad range of applications, particularly in the biomedical field:

-

Fluorescent Probes: Many cyanine dyes exhibit strong fluorescence, making them valuable as fluorescent labels for biological molecules such as DNA and proteins. Their high molar extinction coefficients and good quantum yields are advantageous for various detection methods[4]. They are commonly used in techniques like fluorescence microscopy, flow cytometry, and microarrays[4].

-

Photodynamic Therapy (PDT): Certain cyanine dyes can act as photosensitizers. When activated by light of a specific wavelength, they can generate reactive oxygen species that are cytotoxic, a property harnessed in photodynamic therapy for the treatment of cancer and other diseases.

-

In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes are particularly useful for in vivo imaging due to the reduced scattering and absorption of NIR light by biological tissues, allowing for deeper tissue penetration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[1].

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via N-alkylation of 2-methylbenzothiazole is a robust and well-understood process. The primary utility of this compound lies in its role as a building block for a diverse array of cyanine dyes, which are indispensable tools in modern biomedical research and clinical applications. A thorough understanding of its synthesis, properties, and handling is essential for any researcher intending to utilize this compound in their work.

References

-

PubChem. This compound. Available from: [Link]

-

Dorofeev, I.A., Zhilitskaya, L.V., Yarosh, N.O., & Shainyan, B.A. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2135. Available from: [Link]

-

ResearchGate. 2?Methylbenzothiazole. Available from: [Link]

- Kumar, P. (2020). Studies of synthesis and applications of benzothiazole containing cyanine dyes. International Journal of Scientific Research in Chemistry, 5(5), 1-5.

-

Indian Academy of Sciences. An analysis on the transmission of electron density through sulphur atoms in the quaternization reactions of benzothiazoles. Available from: [Link]

-

National Center for Biotechnology Information. Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. Available from: [Link]

-

National Center for Biotechnology Information. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available from: [Link]

-

PubChem. 2-Propyl-1,3-benzothiazol-3-ium;iodide. Available from: [Link]

-

Creative Diagnostics. Cyanine Dyes. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-3-propylbenzothiazolium iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-3-propylbenzothiazolium iodide, a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Recognizing the critical importance of solubility and stability in the lifecycle of a chemical entity—from synthesis and formulation to application and regulatory approval—this document synthesizes theoretical principles with actionable experimental protocols. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from close structural analogs and established scientific principles to provide a robust framework for its characterization. We delve into the anticipated solubility profile in various solvents, explore the likely degradation pathways under stress conditions, and provide detailed, field-proven methodologies for determining these key parameters in a laboratory setting. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with and characterize this compound and similar N-alkylbenzothiazolium salts.

Introduction to this compound

This compound is a heterocyclic organic salt with the chemical formula C₁₁H₁₄INS[1]. As a quaternary ammonium compound, it possesses a permanent positive charge on the nitrogen atom of the benzothiazole ring system, which is counterbalanced by an iodide anion. This ionic nature is a primary determinant of its physical and chemical properties.

The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and applications as dyes and sensors[2][3]. The N-propyl substitution on the benzothiazolium ring influences its lipophilicity and steric profile, which in turn can modulate its solubility, stability, and biological interactions. Understanding these fundamental properties is a prerequisite for any successful research or development endeavor involving this compound.

Molecular Structure:

Caption: 2D structure of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a research compound is a critical parameter that influences its absorption, distribution, formulation, and route of administration. As an organic salt, the solubility of this compound is governed by the principle of "like dissolves like," with its ionic character playing a dominant role.

General Solubility Characteristics

Due to the permanently charged quaternary ammonium group, this compound is expected to be soluble in polar solvents. A close analog, 3-Ethyl-2-methylbenzothiazolium iodide, is described as being soluble in water and alcohols, which reinforces this expectation[3]. The presence of the benzothiazole ring and the propyl group introduces a degree of lipophilicity, which may afford some solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | The ionic nature of the salt allows for strong ion-dipole interactions with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Sparingly Soluble | The polarity of these solvents can stabilize the ions, though likely less effectively than protic solvents. |

| Low Polarity | Dichloromethane, Chloroform | Sparingly Soluble to Slightly Soluble | The organic backbone of the molecule may allow for some interaction, but the high polarity of the salt limits solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | The large difference in polarity between the ionic solute and nonpolar solvent prevents significant dissolution. |

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining the solubility of a compound is the shake-flask method, which is considered the gold standard for its simplicity and accuracy.

Methodology: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, methanol, ethanol, acetonitrile, etc.). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions, respectively) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Profile and Degradation Pathways

The chemical stability of a compound is paramount for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods[4][5][6][7]. For this compound, the stability is influenced by the inherent reactivity of the benzothiazolium ring and the quaternary ammonium group.

Caption: Factors influencing the stability of this compound.

Hydrolytic Stability

-

Acidic Conditions: Benzothiazolium salts are generally stable in acidic to neutral aqueous solutions at ambient temperature.

-

Alkaline Conditions: In alkaline media (pH > 8), benzothiazolium salts can be susceptible to hydrolysis. The hydroxide ion can act as a nucleophile, attacking the electrophilic C2 carbon of the benzothiazolium ring, which can lead to ring-opening products[6]. The specific products would depend on the subsequent reaction cascade.

Oxidative Stability

The benzothiazole ring system, particularly the sulfur atom, can be susceptible to oxidation. Strong oxidizing agents, such as hydrogen peroxide, could potentially oxidize the sulfide to a sulfoxide or sulfone.

Photostability

Benzothiazole derivatives are known to be photoactive, and some can undergo photodegradation upon exposure to UV or visible light. The degradation mechanism can be complex, potentially involving photoisomerization or the formation of radical species[2].

Thermal Stability

As an ionic salt, this compound is expected to be a solid with a relatively high melting point and good thermal stability at ambient temperatures. Thermogravimetric analysis (TGA) of the analogous N-propyl benzothiazolium iodide suggests that significant thermal decomposition begins at temperatures above 200°C.

Table 2: Summary of Forced Degradation Conditions and Potential Pathways

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60-80°C) | Generally expected to be stable. |

| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60-80°C) | Nucleophilic attack at C2, leading to ring opening. |

| Oxidation | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the sulfur atom to sulfoxide or sulfone. |

| Photolysis | Exposure to UV (e.g., 254 nm) and/or visible light | Photoisomerization, radical-mediated degradation. |

| Thermolysis | Dry heat (e.g., 105°C) or solution at elevated temperatures | Decomposition at high temperatures. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment involves a forced degradation study coupled with the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

The objective is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without excessive secondary degradation[5].

Methodology: General Forced Degradation Workflow

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at a controlled temperature (e.g., 60°C) and sample at earlier time points due to expected higher reactivity.

-

Oxidative Degradation: Mix the stock solution with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-10%. Store at room temperature and monitor over time.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 105°C) in a calibrated oven. Also, heat a solution of the compound in a neutral solvent (e.g., water) at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound in a photostable solvent (e.g., acetonitrile/water) in a quartz cuvette to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Methodology: HPLC Method Development and Validation

-

Column and Mobile Phase Selection:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar and less polar degradants.

-

-

Detection: UV detection is suitable for the benzothiazolium chromophore. The detection wavelength should be chosen at the absorbance maximum of the parent compound, and a photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Optimization: The stressed samples from the forced degradation study are used to challenge the method's specificity. The gradient, pH of the mobile phase, and column temperature are adjusted to achieve adequate resolution between the parent peak and all degradation product peaks.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for a stability-indicating HPLC method.

Conclusion

While a comprehensive, publicly available dataset on the solubility and stability of this compound is limited, this technical guide provides a robust framework for its characterization based on established chemical principles and data from closely related analogs. The ionic nature of the compound dictates a high solubility in polar solvents. Its stability is contingent on environmental factors, with potential degradation pathways including hydrolysis under alkaline conditions, oxidation of the sulfur atom, and photodegradation.

The experimental protocols detailed herein for solubility determination and forced degradation studies offer a clear and actionable path for researchers to generate the necessary data for their specific applications. By following these validated methodologies, scientists and drug development professionals can ensure the quality, reliability, and safety of their work with this compound, facilitating its successful application in research and development.

References

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Snihirova, Y. V., Losytskyy, M. Y., Kryvorotenko, D. V., Kuperman, M. V., Moshynets, O. V., Yarmoluk, S. M., ... & Kovalska, V. B. (2016). Variation of photostability of DNA-sensitive styrylcyanine dyes caused by N-alkyl functionalization. Biopolymers and Cell, 32(3), 191-198.

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.

- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.

- Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- ResearchGate. (n.d.). TGA of N-Dodecyl benzothiazolium iodide. Retrieved from a figure within a publication. While the specific publication is not cited, the image provides visual data on the thermal stability of a close analog.

- Reynolds, J. A., & Wolfe, M. S. (2009). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 33(11), 64-71.

- Koskikallio, J., Williams, D. R., Nilsson, Å., Sandström, J., Theorell, H., Blinc, R., ... & Dumanović, J. (1967). Kinetics of the Hydrolysis of Alkyl Halides in Perchloric Acid-Water Mixtures. Acta Chemica Scandinavica, 21, 397-406.

-

PubChem. (n.d.). 2,3-Dimethylbenzo[d]thiazol-3-ium iodide. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). Benzothiazolium, 3-ethyl-2-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13266788, this compound. Retrieved January 21, 2026 from [Link].

- Zhang, Y., et al. (2020). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 25(18), 4215.

Sources

- 1. This compound | C11H14INS | CID 13266788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CAS 3119-93-5: 3-Ethyl-2-methylbenzothiazolium iodide [cymitquimica.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

The Synthesis and Application of 2-Methyl-3-propylbenzothiazolium Iodide: A Gateway to Advanced Carbocyanine Dyes for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyanine dyes represent a cornerstone in the development of fluorescent probes and photosensitizers, with their utility spanning from fundamental biological research to advanced clinical applications. Central to the synthesis of a versatile subclass of these dyes is the precursor, 2-Methyl-3-propylbenzothiazolium iodide. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate. We will delve into the nuanced chemistry of its preparation and its subsequent transformation into sophisticated carbocyanine dyes. Detailed experimental protocols, mechanistic insights, and a survey of their burgeoning applications in bioimaging, high-throughput screening, and photodynamic therapy are presented to empower researchers in their scientific endeavors.

Introduction: The Significance of Carbocyanine Dyes and their Precursors

Carbocyanine dyes are a class of organic compounds characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge. The length and constitution of this bridge, along with the nature of the heterocyclic systems, dictate the dye's spectral properties, making them highly tunable for various applications. Their sharp absorption and emission bands, high molar extinction coefficients, and sensitivity to their environment have made them indispensable tools in the life sciences.

This compound serves as a critical building block for a range of carbocyanine dyes, most notably analogs of Thiazole Orange. The propyl group at the 3-position of the benzothiazole nucleus imparts specific solubility and electronic characteristics to the final dye molecule, influencing its interaction with biological targets and its performance in aqueous environments. This guide will illuminate the path from this precursor to functional dyes, providing the scientific community with the knowledge to harness their full potential.

Synthesis of the Precursor: this compound

The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the 2-methylbenzothiazole ring via an N-alkylation reaction with propyl iodide. This reaction is a classic example of a Menshutkin reaction, where a tertiary amine (in this case, the nitrogen of the benzothiazole) is alkylated by an alkyl halide.

Causality Behind Experimental Choices

The choice of reactants and conditions for this synthesis is dictated by several factors:

-

Substrate: 2-Methylbenzothiazole is a readily available starting material. The methyl group at the 2-position is crucial as it provides the reactive site for the subsequent condensation step to form the carbocyanine dye.

-

Alkylating Agent: 1-Iodopropane (propyl iodide) is an effective alkylating agent due to the good leaving group ability of the iodide ion.

-

Solvent: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is often employed to facilitate the S_N2 reaction by solvating the cation without strongly solvating the nucleophile. High-boiling point solvents also allow the reaction to be conducted at elevated temperatures to increase the reaction rate.

-

Temperature: Heating the reaction mixture is typically necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Self-Validating System: A Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound, with built-in checks for reaction completion and product purity.

Protocol 1: Synthesis of this compound

| Step | Procedure | Observations & Validation |

| 1. Reagent Preparation | In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbenzothiazole (1.0 eq) in anhydrous acetonitrile (10 mL per gram of 2-methylbenzothiazole). | The solution should be clear and colorless. |

| 2. Alkylation | Add 1-iodopropane (1.2 eq) to the solution. | The reaction mixture may remain colorless initially. |

| 3. Reaction | Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. | The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-methylbenzothiazole spot. A white precipitate of the product may form as the reaction proceeds. |

| 4. Isolation | Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, slowly add diethyl ether to the solution until a white solid precipitates out. | The formation of a white crystalline solid indicates the successful synthesis of the quaternary salt. |

| 5. Purification | Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain a pure white crystalline solid. | The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). |

| 6. Characterization | Obtain the ¹H NMR and ¹³C NMR spectra of the purified product to confirm its structure. | The spectra should be consistent with the structure of this compound. |

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of the precursor.

From Precursor to Product: Synthesis of Carbocyanine Dyes

The 2-methyl group of this compound is activated by the positively charged quaternary nitrogen, making its protons acidic. This allows for a condensation reaction with a suitable electrophile, typically an aldehyde or a vinylogous aldehyde equivalent, to form the polymethine bridge of the carbocyanine dye. A common and versatile method is the Knoevenagel-type condensation with a second heterocyclic quaternary salt containing a reactive methyl or methylene group.

The Chemistry of Color: Mechanistic Insights

The synthesis of a typical asymmetric carbocyanine dye, such as a Thiazole Orange analog, involves the condensation of this compound with a quaternized quinoline or lepidine derivative in the presence of a base. The base, often a tertiary amine like triethylamine or piperidine, deprotonates the active methyl group of the benzothiazolium salt, forming a reactive methylene base. This nucleophile then attacks the electrophilic carbon of the second heterocyclic component, leading to a condensation product that, after elimination of a molecule of water, forms the conjugated polymethine bridge. The extended π-conjugated system is responsible for the dye's characteristic absorption of visible light and its fluorescence.

A Validated Protocol for Carbocyanine Dye Synthesis

The following protocol outlines a general yet robust procedure for the synthesis of a trimethine carbocyanine dye, a common class of dyes derived from the title precursor.

Protocol 2: Synthesis of a Trimethine Carbocyanine Dye (Thiazole Orange Analog)

| Step | Procedure | Observations & Validation |

| 1. Reagent Preparation | In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable N-alkylated 4-methylquinolinium or lepidinium iodide salt (1.0 eq) in anhydrous ethanol (20 mL per gram of benzothiazolium salt). | The solution may be pale yellow. |

| 2. Base Addition | Add a catalytic amount of a strong, non-nucleophilic base such as triethylamine or piperidine (0.1-0.5 eq) to the reaction mixture. | The color of the solution should change dramatically, often to a deep red, orange, or purple, indicating the formation of the dye. |

| 3. Reaction | Heat the mixture to reflux for 2-6 hours. | Monitor the reaction by TLC, observing the formation of a new, colored spot corresponding to the carbocyanine dye. |

| 4. Isolation | Cool the reaction mixture to room temperature. The dye may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure, and the product can be precipitated by the addition of a non-polar solvent like diethyl ether. | The formation of a deeply colored solid is expected. |

| 5. Purification | Collect the crude dye by vacuum filtration and wash it with a small amount of cold ethanol and then diethyl ether. For higher purity, the dye can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or methanol. | A pure, crystalline solid with a characteristic metallic luster is often obtained. Purity can be assessed by TLC and spectroscopic methods. |

| 6. Characterization | Characterize the final dye using UV-Vis spectroscopy to determine its absorption maximum (λmax) and fluorescence spectroscopy to determine its emission maximum (λem). ¹H NMR and mass spectrometry should be used to confirm the structure. | The spectroscopic data will confirm the identity and purity of the synthesized carbocyanine dye. |

Diagram 2: General Synthesis of a Carbocyanine Dye

Caption: Condensation reaction to form the carbocyanine dye.

Applications in Research and Drug Development

Carbocyanine dyes derived from this compound have found a myriad of applications in both fundamental research and the drug development pipeline, owing to their unique photophysical properties.

Bioimaging: Illuminating the Cellular World

-

Nucleic Acid Staining: Thiazole Orange and its analogs are well-known for their ability to intercalate into the minor groove of DNA and RNA, exhibiting a significant increase in fluorescence upon binding.[1][2] This "light-up" property makes them excellent probes for quantifying nucleic acids and for staining cells in flow cytometry and fluorescence microscopy.

-

Organelle-Specific Imaging: By modifying the structure of the carbocyanine dye, it is possible to target specific cellular organelles. For instance, certain benzothiazolium-based dyes have been shown to accumulate in lysosomes and mitochondria, enabling the study of their morphology and function in healthy and diseased states.[3]

Drug Discovery and Development: Accelerating the Pipeline

-

High-Throughput Screening (HTS): The fluorescence displacement assay is a powerful tool in HTS for identifying compounds that bind to specific biological targets like DNA, RNA, or proteins.[4] In this assay, a fluorescent carbocyanine dye is pre-bound to the target, and a library of compounds is screened for their ability to displace the dye, resulting in a decrease in fluorescence. This allows for the rapid identification of potential drug candidates.

-

Photodynamic Therapy (PDT): Carbocyanine dyes can act as photosensitizers in PDT, a non-invasive cancer treatment.[5][6] Upon irradiation with light of a specific wavelength, the dye generates reactive oxygen species (ROS) that are toxic to cancer cells. The tunability of the absorption wavelength of these dyes allows for the use of light that can penetrate deeper into tissues, enhancing the efficacy of the treatment.

Table 1: Spectroscopic Properties of Representative Carbocyanine Dyes

| Dye Structure (General) | Heterocycle 2 | Polymethine Bridge | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Application |

| Benzothiazole | Quinoline | Monomethine | ~480-520 | ~500-540 | DNA/RNA Staining |

| Benzothiazole | Lepidine | Trimethine | ~550-600 | ~570-620 | Bioimaging |

| Benzothiazole | Indolenine | Pentamethine | ~650-700 | ~670-720 | PDT, In Vivo Imaging |

Conclusion

This compound is a versatile and indispensable precursor for the synthesis of a wide array of carbocyanine dyes. Its straightforward synthesis and the subsequent modular construction of the dye molecules allow for the fine-tuning of their photophysical and biological properties. The resulting dyes are powerful tools for researchers and drug development professionals, enabling advancements in our understanding of cellular processes and the development of novel therapeutic and diagnostic agents. This guide has provided the fundamental knowledge and practical protocols to empower scientists to explore the full potential of this remarkable class of molecules.

References

-

Evaluation of four new carbocyanine dyes for photodynamic therapy with lasers. Lasers in Surgery and Medicine. [Link]

-

Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay. ACS Chemical Biology. [Link]

-

Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules. [Link]

-

A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability. Molecules. [Link]

-

2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules. [Link]

-

Dicyanomethylene Substituted Benzothiazole Squaraines: The Efficiency of Photodynamic Therapy In Vitro and In Vivo. Frontiers in Chemistry. [Link]

-

Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. International Journal of Molecular Sciences. [Link]

-

Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging. Molecules. [Link]

-

Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. Journal of Materials Chemistry B. [Link]

Sources

- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of four new carbocyanine dyes for photodynamic therapy with lasers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dicyanomethylene Substituted Benzothiazole Squaraines: The Efficiency of Photodynamic Therapy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 2-Methyl-3-propylbenzothiazolium iodide

This guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-3-propylbenzothiazolium iodide, a heterocyclic organic compound of significant interest in various scientific and technological fields. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the synthesis, characterization, and photophysical behavior of this and related benzothiazolium salts.

Introduction: The Benzothiazolium Core

The benzothiazolium scaffold is a prominent heterocyclic motif that forms the core of numerous functional dyes and probes.[1][2][3] These compounds are characterized by a fused benzene and thiazole ring system, which imparts a planar and electron-deficient character. The quaternization of the nitrogen atom with an alkyl group, as in this compound, enhances these properties, leading to interesting and useful spectroscopic behaviors.

This compound, with the chemical formula C₁₁H₁₄INS and a molecular weight of 319.21 g/mol , belongs to this important class of compounds.[3] Its structure, featuring a propyl group on the nitrogen and a methyl group at the 2-position of the benzothiazolium ring, influences its solubility and electronic properties, making it a valuable subject of spectroscopic investigation.

Synthesis of this compound

The synthesis of N-alkyl-2-methylbenzothiazolium salts is typically a straightforward process involving the quaternization of 2-methylbenzothiazole with an appropriate alkyl halide. In the case of this compound, this involves the reaction of 2-methylbenzothiazole with 1-iodopropane.

General Synthetic Protocol

A common method for the synthesis of this compound is the direct alkylation of 2-methylbenzothiazole.

Materials:

-

2-Methylbenzothiazole

-

1-Iodopropane

-

Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

-

In a round-bottom flask, dissolve 2-methylbenzothiazole in a minimal amount of dry acetonitrile.

-

Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of 1-iodopropane to the solution.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of a non-polar solvent such as diethyl ether.

-

The resulting solid is collected by filtration, washed with diethyl ether to remove any unreacted starting materials, and dried under vacuum to yield the purified this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Properties

The spectroscopic properties of this compound are dictated by its electronic structure, which is characterized by an extended π-conjugated system.

UV-Visible Absorption Spectroscopy

Benzothiazolium dyes typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Expected Absorption Profile: this compound is expected to show a primary absorption band (π-π* transition) in the near-UV region. The exact position of the maximum absorption wavelength (λmax) is influenced by the solvent polarity, a phenomenon known as solvatochromism. In general, for benzothiazolium dyes, an increase in solvent polarity leads to a hypsochromic (blue) shift of the absorption maximum.[4]

Experimental Protocol for UV-Vis Analysis:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol).

-

Prepare a series of dilutions in different solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, and water).

-

Record the UV-Vis absorption spectrum for each solution using a dual-beam spectrophotometer over a wavelength range of 200-800 nm.

-

Determine the λmax for each solvent.

Table 1: Representative UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index (ET(30)) | Expected λmax (nm) |

| Toluene | 33.9 | ~315 |

| Dichloromethane | 40.7 | ~310 |

| Acetonitrile | 45.6 | ~305 |

| Methanol | 55.4 | ~300 |

Note: The λmax values are illustrative and based on the general solvatochromic behavior of related benzothiazolium dyes.

Fluorescence Spectroscopy

Many benzothiazolium derivatives are known to be fluorescent, making them suitable for applications in bio-imaging and as fluorescent probes.[2][3] The fluorescence properties are also highly dependent on the molecular environment.

Photophysical Processes: Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via several pathways, including fluorescence (radiative decay) or non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state (T₁). The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF).[5]

Caption: Jablonski diagram illustrating the photophysical processes.

Experimental Protocol for Fluorescence Analysis:

-

Prepare dilute solutions of this compound in various solvents with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-